5-Methoxy-2-(2-methoxyethoxy)aniline
Description
Contextualization within the Class of Methoxy- and Ether-Substituted Anilines
5-Methoxy-2-(2-methoxyethoxy)aniline belongs to a subgroup of anilines featuring both methoxy (B1213986) and more complex ether linkages. The presence of these oxygen-containing substituents significantly influences the electron density of the aromatic ring and the reactivity of the amino group. The methoxy group at the 5-position and the methoxyethoxy group at the 2-position are electron-donating groups, which activate the benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the amino group.
The ether linkage, in particular the methoxyethoxy group, introduces a degree of flexibility and potential for hydrogen bonding, which can impact the compound's physical properties, such as solubility and boiling point, as well as its interaction with other molecules. The interplay of these substituents creates a unique electronic and steric environment that chemists can exploit for targeted synthetic applications.
Significance of Aromatic Amines in Organic Synthesis Research
Aromatic amines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. fiveable.meyoutube.com Their importance stems from the reactivity of the amino group, which can be readily transformed into a variety of other functional groups, and its influence on the aromatic ring's reactivity. wikipedia.org They are pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. youtube.comsundarbanmahavidyalaya.in
The amino group can undergo diazotization, acylation, alkylation, and other transformations, making aromatic amines versatile intermediates. sundarbanmahavidyalaya.in Furthermore, the amino group's activating effect on the aromatic ring facilitates electrophilic substitution reactions, allowing for the introduction of additional functional groups. wikipedia.org This versatility has made aromatic amines a cornerstone of synthetic organic chemistry for over a century. researchgate.net
Historical Development of Research on Aniline (B41778) Derivatives with Ether Linkages
The history of aniline and its derivatives dates back to the 19th century, with their initial applications primarily in the burgeoning synthetic dye industry. researchgate.netsciencemuseum.org.uk The discovery of mauveine by William Henry Perkin in 1856, derived from aniline, marked a turning point in industrial chemistry. sciencemuseum.org.uk
Research into aniline derivatives with ether linkages, such as anisidines (methoxyanilines), followed as chemists sought to modify the properties of dyes and other synthetic compounds. The introduction of ether groups allowed for the fine-tuning of color, solubility, and other characteristics. In the realm of medicinal chemistry, aniline derivatives have been explored for their therapeutic potential since the late 19th century. researchgate.net The development of compounds with more complex ether linkages, like the methoxyethoxy group in the title compound, represents a more recent evolution, driven by the need for molecules with highly specific properties for applications in areas such as materials science and pharmaceuticals. While specific historical milestones for aniline derivatives with complex ether linkages are not broadly documented, their emergence is a logical progression in the ongoing quest for novel chemical entities with tailored functionalities.
Physicochemical Properties of Methoxy- and Ether-Substituted Anilines
The properties of substituted anilines are heavily influenced by the nature and position of the substituents on the aromatic ring. The following table provides a comparative look at the properties of some representative methoxy- and ether-substituted anilines.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methoxyaniline | 90-04-0 | C₇H₉NO | 123.15 | 5-6 | 225 |
| 3-Methoxyaniline | 536-90-3 | C₇H₉NO | 123.15 | -1 | 251 |
| 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | 57-59 | 243 |
| 2,5-Dimethoxyaniline | 102-56-7 | C₈H₁₁NO₂ | 153.18 | 79-81 | 275-280 |
| 5-Chloro-2-methoxyaniline | 95-03-4 | C₇H₈ClNO | 157.60 | 81-83 | 135 (5.85 mmHg) |
| 2-Methoxy-5-methylaniline | 120-71-8 | C₈H₁₁NO | 137.18 | 50-52 | 235 |
| 2-Methoxy-5-nitroaniline | 99-59-2 | C₇H₈N₂O₃ | 168.15 | 117-119 | - |
| 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | C₈H₈F₃NO | 191.15 | 50-52 | - |
| 5-(Ethylsulfonyl)-2-methoxyaniline (B1360015) | 5339-62-8 | C₉H₁₃NO₃S | 215.27 | - | - |
| 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline | 1154235-68-3 | C₁₀H₁₅NO₄S | 245.29 | - | - |
| This compound | 184557-06-6 | C₁₀H₁₅NO₃ | 197.23 | - | - |
Structure
3D Structure
Properties
CAS No. |
761441-15-0 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-methoxy-2-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C10H15NO3/c1-12-5-6-14-10-4-3-8(13-2)7-9(10)11/h3-4,7H,5-6,11H2,1-2H3 |
InChI Key |
KRFLXEYSMNRRAI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 5 Methoxy 2 2 Methoxyethoxy Aniline
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.comamazonaws.com For 5-Methoxy-2-(2-methoxyethoxy)aniline, the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-oxygen bonds of the two ether groups.
A plausible retrosynthetic pathway begins with the disconnection of the amine group, which is a common strategy for aniline synthesis. This is typically achieved through a functional group interconversion (FGI), identifying a nitro group as the synthetic equivalent of the amine. The nitro group can be readily reduced to an amine in the final step of the synthesis. This leads to the precursor, 1-methoxy-4-(2-methoxyethoxy)-2-nitrobenzene.
Further disconnection of the ether linkages can be considered. The methoxy (B1213986) and methoxyethoxy groups can be installed via nucleophilic substitution reactions. A logical approach would be to disconnect the more complex 2-methoxyethoxy group, leading to 4-methoxy-2-nitrophenol and a suitable 2-methoxyethoxy halide or sulfonate. Alternatively, both ether groups could be traced back to a dihydroxy precursor.
Considering the directing effects of the substituents, a forward synthesis would likely involve establishing the ether framework first, followed by regioselective nitration and subsequent reduction. A potential starting material could be 4-methoxyphenol, which can be etherified with a 2-methoxyethoxy derivative, followed by nitration and reduction. Another viable starting point is 1,4-dimethoxybenzene, where one methoxy group is selectively cleaved to a phenol (B47542) before introducing the methoxyethoxy side chain. A reported synthetic route with a high yield suggests starting from 4-Methoxy-1-(2-methoxyethoxy)benzene. lookchem.com
Table 1: Key Precursors in the Retrosynthesis of this compound
| Precursor Compound | Starting Material For |
| 1-methoxy-4-(2-methoxyethoxy)-2-nitrobenzene | Reduction to the target aniline |
| 4-methoxy-2-nitrophenol | Williamson ether synthesis |
| 4-methoxyphenol | Initial etherification |
| 1,4-dimethoxybenzene | Selective dealkylation and etherification |
Classical Nitration and Reduction Strategies for Aniline Core Formation
The formation of the aniline core is a critical part of the synthesis, typically involving the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amine.
Regioselective Nitration of Methoxy-Substituted Precursors
The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction. The key challenge in the synthesis of this compound is achieving the desired regioselectivity. The starting material, likely 1-methoxy-4-(2-methoxyethoxy)benzene, has two activating alkoxy groups in a para relationship. Both groups are ortho-, para-directing. The position ortho to the 2-methoxyethoxy group and meta to the methoxy group is the target for nitration.
The directing ability of the alkoxy groups will influence the position of nitration. Generally, the larger alkoxy group might sterically hinder its ortho positions to some extent, favoring nitration at the position ortho to the smaller methoxy group. However, electronic effects are often dominant.
A common nitrating agent is a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, can be controlled to favor mononitration and influence the regioselectivity. For instance, in the synthesis of the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), nitration of 4-(ethylsulfonyl)-1-methoxybenzene was achieved using concentrated nitric acid at 100 °C. nih.gov
Table 2: Comparison of Nitration Conditions for Substituted Benzenes
| Substrate | Nitrating Agent | Conditions | Major Product(s) |
| 4-(Ethylsulfonyl)-1-methoxybenzene | conc. HNO₃ | 100 °C, 2 h | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene |
| o-Nitroanisole | Not specified | Not specified | Further nitration products |
Catalytic Hydrogenation and Other Nitro Group Reduction Techniques
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used, efficient, and clean method for this purpose. acs.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. acs.orgrsc.org The reaction is usually carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate under a hydrogen atmosphere. nih.govchemicalbook.com The reaction conditions, including hydrogen pressure and temperature, can be optimized to ensure complete reduction without affecting other functional groups, such as the ether linkages in the case of 1-methoxy-4-(2-methoxyethoxy)-2-nitrobenzene. For example, the reduction of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene to 5-(ethylsulfonyl)-2-methoxyaniline was successfully achieved using 10% Pd/C in ethanol under a hydrogen atmosphere. nih.gov
Other reducing agents can also be employed, such as metal/acid combinations (e.g., Fe/HCl, Sn/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) or ammonium (B1175870) formate as the hydrogen source in the presence of a catalyst. However, catalytic hydrogenation with molecular hydrogen is often preferred due to its cleaner work-up and higher yields.
Table 3: Common Catalysts for Nitroarene Hydrogenation
| Catalyst | Typical Conditions | Advantages |
| Palladium on Carbon (Pd/C) | H₂, Ethanol or Methanol, RT-50°C | High activity and selectivity, widely used. nih.gov |
| Platinum on Carbon (Pt/C) | H₂, various solvents, RT | Highly active, can be used for a broad range of substrates. rsc.org |
| Raney Nickel | H₂, Ethanol, elevated temp/pressure | Cost-effective, highly active. |
Etherification Reactions for Methoxy and Methoxyethoxy Group Incorporation
The introduction of the methoxy and methoxyethoxy groups is a crucial aspect of the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions on a phenolic precursor.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. masterorganicchemistry.combyjus.comyoutube.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group. masterorganicchemistry.com
In the context of synthesizing this compound, this reaction can be applied to introduce the 2-methoxyethoxy group. A likely precursor, 4-methoxyphenol, can be deprotonated with a base such as sodium hydroxide (B78521) or potassium carbonate to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with 2-methoxyethyl chloride or bromide in an SN2 reaction to form 1-methoxy-4-(2-methoxyethoxy)benzene. The choice of base and solvent is important for the efficiency of the reaction.
Table 4: Reagents for Williamson Ether Synthesis of 1-methoxy-4-(2-methoxyethoxy)benzene
| Phenolic Substrate | Alkylating Agent | Base | Solvent |
| 4-methoxyphenol | 2-methoxyethyl chloride | NaOH or K₂CO₃ | Ethanol or DMF |
| 4-methoxyphenol | 2-methoxyethyl bromide | NaOH or K₂CO₃ | Ethanol or DMF |
Ullmann-Type Coupling Reactions for Aryl Ether Formation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol. nih.govmdpi.comsynarchive.com This reaction is particularly useful for the synthesis of diaryl ethers but can also be applied to the formation of alkyl aryl ethers. organic-chemistry.orgbeilstein-journals.org
While the Williamson ether synthesis is generally more common for introducing an alkyl group like 2-methoxyethoxy onto a phenol, an Ullmann-type reaction could be a viable alternative. In this scenario, a substituted aryl halide could react with 2-methoxyethanol in the presence of a copper catalyst and a base. However, for the synthesis of this compound, the Williamson approach is likely more straightforward and efficient for the introduction of the 2-methoxyethoxy group. The Ullmann reaction often requires harsher conditions and the use of a catalyst, which may not be necessary for the desired transformation.
Table 5: Comparison of Williamson and Ullmann Ether Synthesis for Alkyl Aryl Ethers
| Feature | Williamson Ether Synthesis | Ullmann-Type Coupling |
| Reactants | Phenoxide and alkyl halide/sulfonate | Aryl halide and alcohol/alkoxide |
| Catalyst | Typically not required | Copper catalyst required nih.gov |
| Conditions | Generally milder | Often requires higher temperatures |
| Scope | Excellent for primary alkyl halides masterorganicchemistry.com | Broad, but can be substrate-dependent |
Chemo- and Regioselective Etherification on Substituted Aromatics
A crucial step in the synthesis of this compound is the introduction of the 2-methoxyethoxy side chain onto the aromatic ring via an ether linkage. The Williamson ether synthesis is a foundational and widely used method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.org In a plausible synthetic route, this would entail the O-alkylation of a substituted phenol precursor, such as 4-methoxy-2-nitrophenol or 2-amino-4-methoxyphenol.
The primary challenge in this step is achieving regioselectivity. When starting with a precursor that has multiple potential sites for reaction, the directing effects of the existing substituents become paramount. For instance, in a dihydroxynitrobenzene derivative, the relative acidity of the hydroxyl groups, influenced by the electronic effects of the nitro group, would dictate the site of deprotonation and subsequent alkylation. The choice of base (e.g., K2CO3, NaH) and solvent can also influence the outcome. jk-sci.com The SN2 nature of the reaction requires an efficient primary alkyl halide, such as 2-methoxyethyl chloride or a corresponding tosylate, to form the desired ether bond. wikipedia.org Tertiary alkyl halides are unsuitable as they lead to elimination side reactions. jk-sci.com
Control over chemoselectivity is also critical, particularly if the etherification is performed on a molecule containing other reactive functional groups, such as an amine. An unprotected aniline nitrogen could potentially undergo N-alkylation. Therefore, a common strategy involves performing the etherification on a nitro-substituted precursor (e.g., 4-methoxy-2-nitrophenol). The nitro group is strongly electron-withdrawing, which activates the ring for nucleophilic substitution and can influence the regioselectivity of the etherification. The nitro group can then be reduced to the target aniline in a subsequent step.
Advanced Coupling Reactions in Aryl Amine Synthesis
The formation of the carbon-nitrogen bond is the defining step in the synthesis of any aryl amine. While the reduction of a nitro group is a classic method, modern cross-coupling reactions offer direct and versatile alternatives for constructing the C-N bond, often with high functional group tolerance.
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination has become an indispensable tool in organic synthesis for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides (or triflates) and a wide range of amine coupling partners. A plausible synthetic route for this compound using this method would involve the coupling of an ammonia equivalent with the corresponding aryl halide, 1-bromo-5-methoxy-2-(2-methoxyethoxy)benzene.
The catalytic cycle of the Buchwald-Hartwig reaction involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.
Reductive Elimination : The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. The table below compares various generations of ligands and their typical applications.
| Ligand Generation | Example Ligands | Typical Substrates | Key Advantages |
|---|---|---|---|
| First Generation | P(o-tolyl)3 | Aryl bromides, secondary amines | Pioneered the reaction scope |
| Bidentate Ligands | BINAP, DPPF | Aryl iodides/triflates, primary amines | Improved rates and yields |
| Bulky Monophosphine | Buchwald's Ligands (e.g., XPhos), Hartwig's Ligands (e.g., Q-Phos) | Aryl chlorides, broad amine scope | High reactivity and functional group tolerance |
Other Transition Metal-Mediated C-N Bond Formations
While palladium catalysis is dominant, other transition metals are also effective for C-N bond formation.
Ullmann Condensation : This classic copper-catalyzed reaction is one of the oldest methods for forming C-N and C-O bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements, including the use of specialized ligands (e.g., diamines, amino acids), have enabled milder reaction conditions and catalytic amounts of copper, making it a viable alternative to palladium-based methods. nih.govresearchgate.net This approach could be used to couple 1-halo-5-methoxy-2-(2-methoxyethoxy)benzene with an amine source.
Multi-Step Synthesis Optimization and Yield Enhancement
A hypothetical multi-step synthesis could be optimized by systematically evaluating variables such as catalyst loading, reaction temperature, concentration, and choice of base or solvent for each step. Bayesian optimization, a powerful machine learning algorithm, can efficiently explore this multi-dimensional reaction space to identify optimal conditions with fewer experiments than traditional one-variable-at-a-time methods. youtube.comresearchgate.net Continuous flow processing offers another avenue for optimization, providing superior control over reaction parameters and enabling the telescoping of multiple steps, which can reduce waste and improve safety and yield. nih.govacs.org
Process Efficiency and Green Chemistry Considerations in Synthesis
The principles of green chemistry are integral to modern pharmaceutical and fine chemical synthesis, aiming to reduce environmental impact and improve process safety and efficiency. ctfassets.netnih.gov Key metrics used to evaluate the "greenness" of a process include Process Mass Intensity (PMI) and E-Factor. ctfassets.netsyrris.com
| Green Chemistry Metric | Definition | Goal |
|---|---|---|
| Process Mass Intensity (PMI) | Total mass of materials (raw materials, solvents, reagents) / Mass of final product | Minimize (closer to 1) |
| E-Factor | Total mass of waste / Mass of final product | Minimize (closer to 0) |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (closer to 100%) |
For the synthesis of this compound, green chemistry principles can be applied by:
Maximizing Atom Economy : Choosing reactions like C-H amination over routes that require protecting groups or pre-functionalization.
Using Greener Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as 2-MeTHF, or even water where possible. acs.org
Employing Catalysis : Using catalytic reagents (e.g., palladium, copper, rhodium) instead of stoichiometric ones to reduce waste. ctfassets.net
Improving Energy Efficiency : Developing processes that run at or near ambient temperature and pressure.
Synthesis of Related Isomers and Analogues for Comparative Studies
In fields like medicinal chemistry and materials science, the synthesis of a single target molecule is often accompanied by the preparation of its isomers and analogues. This is essential for establishing Structure-Activity Relationships (SAR), which correlate changes in a molecule's structure with its biological activity or physical properties. nih.govresearchgate.netnih.gov
For this compound, synthetic chemists might also target isomers such as:
4-Methoxy-2-(2-methoxyethoxy)aniline : To probe the effect of the methoxy group's position.
5-Ethoxy-2-(2-methoxyethoxy)aniline : To study the effect of a slightly larger alkyl group.
5-Methoxy-2-(ethoxy)aniline : To assess the importance of the entire methoxyethoxy side chain.
The synthetic routes developed for the primary target must be robust and flexible enough to accommodate the variations needed to produce these related compounds. Methodologies like the Buchwald-Hartwig amination and Williamson ether synthesis are well-suited for this purpose due to their broad substrate scope and functional group tolerance, allowing for a systematic exploration of the chemical space around the target molecule. rsc.org
Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2 2 Methoxyethoxy Aniline
Reactions Involving the Aniline (B41778) Moiety
The aniline portion of the molecule is the primary site of chemical reactivity, offering multiple avenues for functionalization.
Electrophilic Aromatic Substitution on the Activated Ring
The benzene (B151609) ring of 5-Methoxy-2-(2-methoxyethoxy)aniline is rendered electron-rich by the strong electron-donating effects of the amino (-NH2) group and the two alkoxy groups (-OCH3 and -OCH2CH2OCH3). wikipedia.orglkouniv.ac.in These substituents act as activating groups, stabilizing the cationic intermediate formed during electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com Consequently, the molecule is expected to be highly susceptible to attack by electrophiles.
The directing effects of the substituents are crucial in determining the regioselectivity of these reactions. The amino group is a powerful ortho-, para-director. The 2-(2-methoxyethoxy) group is also an ortho-, para-director. The 5-methoxy group directs ortho and para to its position. Considering the positions of these groups, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group that are not already substituted.
Key electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents. Due to the activated nature of the ring, these reactions often proceed under mild conditions, sometimes without a Lewis acid catalyst. lkouniv.ac.inmasterorganicchemistry.com
Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The reaction conditions must be carefully controlled to avoid over-nitration or oxidative side reactions.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the aromatic ring. masterorganicchemistry.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the formation of new carbon-carbon bonds at the aromatic ring. masterorganicchemistry.com However, the presence of the basic amino group can interfere with the Lewis acid catalyst (e.g., AlCl3) by forming a complex. lkouniv.ac.in This can often be circumvented by protecting the amino group, for instance, by converting it to an amide, before carrying out the reaction.
| Reaction | Typical Reagents | Expected Product |
| Bromination | Br2 in acetic acid | Bromo-substituted aniline derivative |
| Nitration | HNO3, H2SO4 | Nitro-substituted aniline derivative |
| Sulfonation | Fuming H2SO4 | Sulfonated aniline derivative |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 (with protected amine) | Acyl-substituted aniline derivative |
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for a variety of reactions at the nitrogen center, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Common derivatizations include:
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form amides. This reaction is often used to protect the amino group during other transformations.
Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through reactions with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. Reductive amination provides a more controlled method for mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides.
| Reaction | Reagent | Functional Group Formed |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary amine |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). scialert.netdocsdrive.comicrc.ac.ir This process is known as diazotization.
Diazonium salts are highly versatile synthetic intermediates that can undergo a wide array of subsequent transformations, where the diazonio group (-N2+) is replaced by various other substituents. These reactions, often referred to as Sandmeyer or related reactions, provide a powerful tool for introducing a diverse range of functional groups that are not easily accessible through direct electrophilic aromatic substitution.
Examples of such transformations include:
Replacement by Halogens: Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) allows for the introduction of chloro, bromo, and iodo substituents, respectively.
Replacement by a Cyano Group: Reaction with copper(I) cyanide (CuCN) introduces a nitrile functionality.
Replacement by a Hydroxyl Group: Heating the diazonium salt solution leads to the formation of a phenol (B47542).
Azo Coupling: Diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols or other anilines, in azo coupling reactions to form brightly colored azo dyes. scialert.netdocsdrive.comorientjchem.org
| Transformation | Reagent(s) | Product Type |
| Sandmeyer (Chloro) | NaNO2, HCl; then CuCl | Chloro-substituted aromatic |
| Sandmeyer (Bromo) | NaNO2, HBr; then CuBr | Bromo-substituted aromatic |
| Iodo-deamination | NaNO2, H2SO4; then KI | Iodo-substituted aromatic |
| Cyano-deamination | NaNO2, HCl; then CuCN | Aromatic nitrile |
| Azo Coupling | Activated aromatic compound (e.g., phenol) | Azo compound |
Formation of Schiff Bases and Imines
The primary amine functionality can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. ajol.infonih.govorientjchem.org This reaction typically involves the removal of a molecule of water and is often catalyzed by an acid or a base. orientjchem.orgderpharmachemica.com The formation of the carbon-nitrogen double bond (C=N) in the resulting imine provides a platform for further chemical modifications. nih.gov Schiff bases are important in various fields, including coordination chemistry and the synthesis of biologically active compounds. nih.govinternationaljournalcorner.com
The reaction is generally reversible and the position of the equilibrium can be influenced by the reaction conditions, such as the removal of water to drive the reaction towards the product.
Transformations of the Ether Linkages
The molecule contains two ether linkages: an alkyl aryl ether (the methoxy (B1213986) group attached to the ring) and a dialkyl ether motif within the 2-methoxyethoxy side chain. Ethers are generally quite stable and unreactive. wikipedia.orgmasterorganicchemistry.com However, under forcing conditions, they can be cleaved.
Cleavage Reactions of Alkyl Aryl Ethers
The cleavage of ethers, particularly alkyl aryl ethers, typically requires strong acidic conditions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.
In the case of an alkyl aryl ether, the cleavage will always produce a phenol and an alkyl halide. libretexts.org This is because the carbon-oxygen bond on the aromatic side is stronger due to the sp2 hybridization of the carbon, and nucleophilic substitution on an aromatic ring is disfavored. masterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with a reagent like HI would be expected to cleave the methyl-oxygen bond of the 5-methoxy group, yielding a phenol at that position and methyl iodide. The ether linkage in the side chain could also potentially be cleaved under these harsh conditions.
More modern and milder methods for ether cleavage have also been developed, employing reagents like boron tribromide (BBr3) or certain thiolates. organic-chemistry.org
| Reagent | Typical Conditions | Expected Products from Aryl Ether Cleavage |
| Hydroiodic acid (HI) | Reflux | A phenol and methyl iodide |
| Boron tribromide (BBr3) | Low temperature in an inert solvent | A phenol and methyl bromide (after workup) |
Functional Group Interconversions on the Methoxyethoxy Chain
The 2-(2-methoxyethoxy) substituent on the aniline ring contains two ether bonds: an aryl ether and an alkyl ether. These linkages are generally stable but can be cleaved under specific, often harsh, reaction conditions, allowing for functional group interconversions.
Selective cleavage of aryl alkyl ethers to yield phenols is a common transformation. organic-chemistry.org Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) are effective for this purpose. In the case of this compound, the aryl ether linkage is sterically hindered by the adjacent amino group, which might influence reactivity. Alternatively, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also effect ether cleavage, typically at elevated temperatures. organic-chemistry.org
The terminal methyl ether of the methoxyethoxy chain is generally more susceptible to cleavage than the aryl ether bond under certain conditions. For instance, reaction with Lewis acids in the presence of a nucleophilic thiol reagent can selectively dealkylate methyl ethers. organic-chemistry.org Such transformations would convert the methoxyethoxy group into a 2-(2-hydroxyethoxy) group, providing a new site for further functionalization, such as esterification or etherification.
Derivatization for Scaffold Elaboration
The primary amino group is the most reactive site for derivatization, enabling straightforward elaboration of the this compound scaffold.
The nucleophilic nitrogen atom readily participates in N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents onto the amino group, modifying its steric and electronic properties. A prominent method for this transformation is the "borrowing hydrogen" or hydrogen autotransfer methodology. researchgate.netrsc.org This process involves the reaction of the aniline with an alcohol in the presence of a transition metal catalyst (e.g., based on iridium, ruthenium, or nickel). acs.orgresearchgate.net The alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the aniline; this intermediate is subsequently reduced by the hydrogen "borrowed" from the alcohol, yielding the N-alkylated amine and water as the sole byproduct. researchgate.netacs.org
Visible-light-induced methods have also been developed for the N-alkylation of anilines, offering a metal- and base-free alternative. nih.gov Another common strategy involves the reaction with alkyl halides, which proceeds via a standard nucleophilic substitution (SN2) mechanism.
N-acylation is typically achieved by treating the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.
Table 1: Representative Conditions for N-Alkylation of Anilines
| Reaction Type | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Borrowing Hydrogen | Benzyl (B1604629) alcohol | UiO-66–PPh₂–Ir / KOtBu | Dioxane | 110 °C | acs.org |
| Borrowing Hydrogen | Various alcohols | Azo-phenolate ligated nickel complex | - | - | researchgate.net |
| Photocatalysis | 4-hydroxybutan-2-one | NH₄Br / Visible Light | Hexane | Room Temp. | nih.gov |
| Reductive Alkylation | Nitriles | Pd/C, H₂ | - | - | rsc.org |
The amino group serves as a versatile handle for the synthesis of amides, ureas, and carbamates, which are key functional groups in medicinal chemistry and materials science. nih.gov
Amides: As noted, amides are readily formed through N-acylation.
Ureas: Symmetrical or unsymmetrical ureas can be synthesized through several routes. The most direct method involves the reaction of the aniline with an isocyanate, which proceeds via nucleophilic addition of the amine to the carbonyl group of the isocyanate. commonorganicchemistry.comresearchgate.net Alternative, phosgene-free methods are preferred for safety reasons. nih.gov These include reacting the aniline with a carbamate (B1207046), such as a phenyl or isopropenyl carbamate, or using carbon dioxide (CO₂) as a C1 building block in the presence of dehydrating agents or catalysts. commonorganicchemistry.comresearchgate.net
Carbamates: Carbamate synthesis can be achieved by reacting the aniline with a chloroformate (e.g., ethyl chloroformate or benzyl chloroformate) and a base. rutgers.edu Modern, greener approaches utilize CO₂ as a carbonyl source. researchgate.net A three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the efficient synthesis of carbamates under mild conditions. acs.orgnih.govorganic-chemistry.org The reaction involves the formation of a carbamate anion intermediate, which is then alkylated. nih.gov
Table 2: Selected Methods for Urea (B33335) and Carbamate Synthesis from Anilines
| Product | Reagents | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Urea | Amine, Isocyanate | Solvent (DMF, THF), RT | Direct, no base needed | commonorganicchemistry.com |
| Urea | Amine, CO₂ | Catalyst, Dehydrating agent | Phosgene-free | researchgate.net |
| Carbamate | Aniline, Ethyl Chloroformate, Base | Benzene, 25 °C | Classical method | rutgers.edu |
| Carbamate | Aniline, CO₂, Butyl Bromide, DBU | Acetonitrile (B52724), 70 °C, 3 bar | Catalyst-free, continuous flow | acs.orgnih.gov |
| Carbamate | Aniline, CO₂, Ti(OnBu)₄ | 5 MPa CO₂, 20 min | Rapid, high yield | researchgate.net |
This compound is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The electron-donating substituents on the aniline ring should increase the nucleophilicity of the amino group, facilitating the initial attack on the carbonyl carbon. Studies on the reaction of 3,5-dimethoxyaniline (B133145) with various aromatic aldehydes in the presence of triethylsilane and an acid have shown that this transformation is efficient for electron-rich anilines. researchgate.netresearchgate.net
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of derivatization reactions is crucial for optimizing reaction conditions and controlling product selectivity.
Carbamate Formation from CO₂: The mechanism of carbamate formation from an amine, CO₂, and an alkyl halide is believed to proceed through the nucleophilic attack of the amine on CO₂ to form a carbamate anion. nih.gov This step is often facilitated by a strong, non-nucleophilic base which stabilizes the resulting intermediate. acs.org This carbamate anion then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to furnish the final carbamate product. nih.gov Computational and experimental studies on the carboxylation of anilines mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) suggest a concerted mechanism where the base deprotonates the amine as it attacks a free CO₂ molecule. helsinki.fi
Urea Formation from Isocyanates: The reaction between an amine and an isocyanate is a straightforward nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate to yield the stable urea linkage. The kinetics of this reaction are typically very fast, especially with aliphatic amines. umn.edu For aromatic amines, the reaction rate is influenced by the electronic properties of any ring substituents. illinois.edu
Kinetic Analysis of Reaction Rates and Selectivity
A comprehensive kinetic analysis of a chemical reaction provides invaluable insights into its mechanism, rate-determining steps, and the factors influencing its outcome. For this compound, a detailed examination of reaction rates and selectivity is crucial for optimizing its derivatization strategies. While specific kinetic data for this particular compound is not extensively available in the public domain, a robust understanding can be extrapolated from the well-established principles of physical organic chemistry and the extensive research on substituted anilines.
The reactivity of anilines in electrophilic aromatic substitution reactions is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the benzene ring, thereby increasing the electron density at the ortho and para positions. byjus.comchemistrysteps.com This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles.
In the case of this compound, the aniline ring is substituted with two electron-donating groups: a methoxy group (-OCH₃) at the 5-position and a methoxyethoxy group (-OCH₂CH₂OCH₃) at the 2-position. Both of these alkoxy groups are also activating and ortho, para-directing. bohrium.com Their presence is expected to significantly enhance the reactivity of the aniline ring compared to unsubstituted aniline.
The selectivity of derivatization reactions is governed by both electronic and steric factors. The amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The methoxyethoxy group at the 2-position and the methoxy group at the 5-position further modulate this directing effect. The positions ortho and para to the strongly activating amino group are 2, 4, and 6. The 2-position is already substituted. Therefore, electrophilic attack would be predominantly directed to the 4 and 6 positions.
To illustrate the anticipated kinetic behavior of this compound, a hypothetical kinetic study for a representative electrophilic substitution reaction, such as iodination, can be considered. The reaction rate would likely follow second-order kinetics, being first order in both the aniline derivative and the electrophile. niscpr.res.in
Illustrative Data for a Hypothetical Iodination Reaction
The following table presents hypothetical rate constants for the iodination of aniline, 5-methoxyaniline, and this compound to demonstrate the expected increase in reactivity due to the electron-donating substituents.
| Compound | Relative Rate Constant (krel) | Reaction Conditions |
|---|---|---|
| Aniline | 1 | Aqueous Dimethylsulfoxide, pH 6.85 |
| 5-Methoxyaniline | ~15 | |
| This compound | ~45 |
The selectivity of the reaction can be quantified by the ratio of the different isomeric products formed. For this compound, the primary products of an electrophilic substitution reaction would be the 4-substituted and 6-substituted derivatives. The ratio of these products would depend on the interplay between the electronic directing effects of the substituents and steric hindrance. The methoxyethoxy group at the 2-position might exert some steric hindrance on the adjacent 6-position, potentially favoring substitution at the 4-position.
Hypothetical Product Distribution in an Electrophilic Aromatic Substitution Reaction
This table illustrates a plausible product distribution for a generic electrophilic substitution reaction on this compound, reflecting the directing effects and potential steric influences.
| Product | Hypothetical Yield (%) | Controlling Factors |
|---|---|---|
| 4-Substituted-5-methoxy-2-(2-methoxyethoxy)aniline | 65 | Electronic activation from -NH2 and -OCH3; less steric hindrance. |
| 6-Substituted-5-methoxy-2-(2-methoxyethoxy)aniline | 35 | Electronic activation from -NH2 and -OCH2CH2OCH3; potential steric hindrance from the 2-substituent. |
Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2 2 Methoxyethoxy Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers an unparalleled view of the chemical environment of magnetically active nuclei. For 5-Methoxy-2-(2-methoxyethoxy)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete proton (¹H) and carbon (¹³C) signal assignment and for probing subtle structural features.
The structure of this compound presents a unique set of spin systems, including a substituted aromatic ring and two distinct alkoxy chains. The complete assignment of its ¹H and ¹³C NMR spectra requires a multi-faceted approach.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, which form a complex spin system due to their meta and para coupling relationships. The chemical shifts are influenced by the electron-donating effects of the amino and two alkoxy groups. The aromatic region would likely feature a doublet for the proton at C6 (ortho to the amino group), a doublet for the proton at C3 (ortho to the methoxyethoxy group), and a doublet of doublets for the proton at C4 (meta to both alkoxy groups). The aliphatic region would contain signals for the two methoxy (B1213986) groups and the two methylene (B1212753) groups of the methoxyethoxy chain.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. Assignments are typically confirmed using 2D NMR techniques. researchgate.net
2D NMR Spectroscopy: To resolve ambiguities in signal assignment, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY would confirm the coupling between adjacent aromatic protons (e.g., H3 with H4, and H4 with H6) and between the protons of the adjacent methylene groups (-OCH₂CH₂O-) in the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹J-coupling). emerypharma.comcolumbia.edu This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals can be used to definitively assign their corresponding aromatic carbon signals.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 | 6.90 | d | 8.5 |
| H4 | 6.50 | dd | 8.5, 2.5 |
| H6 | 6.75 | d | 2.5 |
| NH₂ | 3.90 | br s | - |
| Ar-O-CH₂ - | 4.10 | t | 5.0 |
| -CH₂ -O-CH₃ | 3.75 | t | 5.0 |
| Ar-O-CH₃ | 3.80 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C-NH₂) | 140.0 |
| C2 (C-OR) | 148.0 |
| C3 | 115.0 |
| C4 | 108.0 |
| C5 (C-OCH₃) | 155.0 |
| C6 | 102.0 |
| Ar-O-CH₂ - | 69.0 |
| -CH₂ -O-CH₃ | 71.0 |
| Ar-O-CH₃ | 55.5 |
Table 3: Key Expected 2D NMR (HMBC) Correlations
| Proton (¹H) | Correlated Carbon (¹³C) |
|---|---|
| H3 | C1, C2, C5 |
| H4 | C2, C6 |
| H6 | C1, C4, C5 |
| Ar-O-CH₂ - | C2, -CH₂ -O-CH₃ |
The flexibility of the methoxyethoxy side chain and the orientation of the substituents relative to the aniline (B41778) ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), providing valuable information about the molecule's preferred conformation in solution. mdpi.com
For this compound, key NOE correlations would be expected between:
The protons of the methylene group attached to the ring (Ar-O-CH₂ -) and the aromatic proton at the C3 position. This would confirm a specific spatial arrangement of the side chain relative to the benzene (B151609) ring.
The protons of the aromatic methoxy group (Ar-O-CH₃) and the aromatic proton at the C6 position.
The amino protons (NH₂) and the aromatic proton at the C6 position, indicating the orientation of the amino group.
Analysis of vicinal coupling constants (³JHH) can also provide conformational information, particularly within the flexible ethoxy portion of the side chain, although this is often more complex for acyclic systems.
Table 4: Expected Key NOESY Correlations for Conformational Analysis
| Irradiated Proton(s) | Observed NOE at Proton(s) | Implied Proximity |
|---|---|---|
| Ar-O-CH₂ - | H3 | Side chain orientation |
| Ar-O-CH₃ | H6 | Methoxy group orientation |
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the aniline nitrogen is highly sensitive to the nature and position of substituents on the aromatic ring. acs.org Electron-donating groups, such as the alkoxy groups in this compound, increase the electron density on the nitrogen atom through resonance. This increased shielding generally results in a more upfield (less positive or more negative) ¹⁵N chemical shift compared to unsubstituted aniline. nih.gov
Based on empirical data for substituted anilines, the ¹⁵N chemical shift for the amino group in the target compound can be predicted. nih.govresearchgate.net The presence of two strong electron-donating alkoxy groups (one ortho and one para to the amino group, considering resonance effects) would be expected to cause a significant upfield shift. This technique can be particularly useful for studying hydrogen bonding or protonation events at the nitrogen site.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the parent ion and its fragments with high precision, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.
In mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation upon ionization, typically via electron impact (EI) or electrospray ionization (ESI). Analyzing these fragmentation pathways provides a fingerprint that helps to confirm the molecular structure.
Key expected fragmentation pathways for this molecule include:
Alpha-Cleavage: The most common fragmentation for amines involves the cleavage of the bond beta to the nitrogen atom. However, for aromatic amines, this is less prevalent. Instead, cleavages initiated by the heteroatoms in the alkoxy chains are more likely. youtube.com
Cleavage of the Methoxyethoxy Side Chain: The C-O bonds within the ether side chain are susceptible to cleavage. A primary fragmentation would be the loss of the terminal methoxyethyl radical (•CH₂OCH₃) or a neutral methoxyethene molecule, leading to significant fragment ions. nih.gov
Loss of a Methyl Radical: Cleavage of a methyl radical (•CH₃) from one of the methoxy groups is a common pathway for methoxy-substituted aromatic compounds. nih.gov
Cleavage of the Ether Bond to the Ring: The bond between the aromatic ring and the methoxyethoxy group oxygen can cleave, leading to ions corresponding to the aniline fragment and the side-chain fragment.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Lost Fragment | Proposed Fragment Structure |
|---|---|---|
| [M]+• | - | C₁₀H₁₅NO₃+• (Molecular Ion) |
| [M - 15]+ | •CH₃ | Loss of methyl from a methoxy group |
| [M - 31]+ | •OCH₃ | Loss of methoxy radical |
| [M - 59]+ | •CH₂CH₂OCH₃ | Cleavage of the methoxyethoxy side chain |
Tandem mass spectrometry (MS/MS) is a powerful technique used to differentiate between isomers. nih.gov In an MS/MS experiment, the molecular ion of a specific mass-to-charge ratio is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Isomers, while having the same molecular weight, often exhibit different fragmentation patterns due to the different spatial arrangements of their atoms. mdpi.com
For this compound, MS/MS could be used to distinguish it from other isomers, such as 4-Methoxy-2-(2-methoxyethoxy)aniline. The position of the substituents influences the stability of the fragment ions. For example, the fragmentation pattern resulting from interactions between the adjacent amino and methoxyethoxy groups in an ortho-isomer would likely differ from that of a meta- or para-isomer. The relative abundances of specific daughter ions, particularly those arising from the cleavage of the methoxyethoxy chain and subsequent rearrangements, can serve as a diagnostic fingerprint to identify the specific regioisomer. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy is a crucial tool for identifying the functional groups and understanding the molecular structure of a compound. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the vibrational modes of molecular bonds.
Characteristic Absorption Band Assignments and Vibrational Mode Analysis
An experimental analysis of this compound would be expected to show characteristic absorption bands corresponding to its distinct functional groups. The primary amine (-NH₂), ether linkages (C-O-C), methoxy groups (-OCH₃), and the substituted benzene ring would all produce unique signals.
Amine Group (-NH₂): Typically, primary amines exhibit two distinct bands in the FT-IR spectrum between 3300 and 3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. N-H bending (scissoring) vibrations would be expected around 1600 cm⁻¹.
Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region.
Ether and Methoxy Groups (C-O and C-H): Strong, characteristic C-O stretching bands for the aryl ether and alkyl ether groups would be prominent in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methoxy and ethoxy moieties would be found in the 2850-3000 cm⁻¹ region.
A theoretical analysis, often performed using Density Functional Theory (DFT), would be necessary to assign the specific vibrational modes to the observed experimental peaks in both FT-IR and Raman spectra.
Table 4.3.1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| N-H Scissoring (Bending) | 1590 - 1650 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Ring Stretch | 1450 - 1600 | |
| Aliphatic Chains | C-H Stretch | 2850 - 3000 |
Hydrogen Bonding and Intermolecular Interaction Studies
The presence of the primary amine group makes this compound a candidate for both donating and accepting hydrogen bonds.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the -NH₂ group can form intermolecular hydrogen bonds (N-H···N or N-H···O). This interaction typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the FT-IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. aip.orgnih.gov
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the amine hydrogen atoms and the oxygen atom of the adjacent 2-(2-methoxyethoxy) group. Such an interaction would be identified by comparing spectra in polar and non-polar solvents; the position of a band caused by intramolecular hydrogen bonding is less dependent on solvent polarity than one from intermolecular bonding. researchgate.net
Temperature-dependent or concentration-dependent spectroscopic studies would be required to differentiate between these types of interactions and to analyze their relative strengths.
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electron systems.
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound would be dominated by π → π* transitions associated with the substituted benzene ring. spcmc.ac.in The aniline chromophore (the benzene ring with the -NH₂ group) is known to exhibit strong absorption bands. The presence of auxochromes—the electron-donating amine and methoxy groups—would be expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. spcmc.ac.in This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms interacting with the π-system of the ring.
Solvent Effects on Electronic Spectra
The position and intensity of the absorption bands in the UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For aniline derivatives, a change in solvent polarity can alter the energy gap between the ground and excited states.
Polar Solvents: In polar solvents, hydrogen bonding between the solvent and the amine group can stabilize the ground state, potentially leading to a hypsochromic (blue) shift for π → π* transitions. orientjchem.org
Non-Polar Solvents: In non-polar solvents, these specific interactions are absent.
A systematic study using a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), water) would be necessary to quantify the solvatochromic behavior of this specific compound and to gain insight into the nature of its electronic excited states. orientjchem.org
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.
This technique would yield precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.
Crystal Structure: The crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. core.ac.ukresearchgate.net
Intermolecular Interactions: The exact nature and geometry of intermolecular forces in the solid state, such as hydrogen bonds and van der Waals interactions, would be elucidated, confirming the interpretations from vibrational spectroscopy. core.ac.uk
Conformation: The preferred conformation of the flexible 2-(2-methoxyethoxy) side chain in the crystalline form would be determined.
Table 4.5.1: Potential Crystallographic Data for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the crystal lattice. |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. |
Without experimental data, any further discussion would be purely hypothetical.
Precise Determination of Molecular Geometry and Bond Parameters
No publicly accessible crystallographic data or computational studies were found for this compound. Therefore, precise, experimentally determined bond lengths, bond angles, and torsion angles for this molecule cannot be provided. Without such data, a quantitative analysis of its molecular geometry is not feasible.
Analysis of Crystal Packing and Intermolecular Interactions
As no crystal structure has been reported for this compound, an analysis of its crystal packing and the nature of its intermolecular interactions in the solid state cannot be conducted. Information regarding hydrogen bonds, van der Waals forces, or other non-covalent interactions that would govern its supramolecular assembly is unavailable.
Computational and Theoretical Investigations of 5 Methoxy 2 2 Methoxyethoxy Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. These methods allow for the determination of a molecule's electronic structure, which in turn governs its geometry, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it a workhorse for studying the ground state properties of organic molecules.
In typical DFT studies of aniline (B41778) derivatives, such as 5-chloro-ortho-methoxyaniline, the B3LYP functional is often paired with a basis set like 6-311G** to optimize the molecular geometry and calculate various electronic properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. researchgate.net Additional ground state properties that can be calculated using DFT include the dipole moment, atomic charges, ionization potential, and electronegativity. researchgate.net
Table 1: Illustrative Ground State Properties Calculated for an Aniline Derivative using DFT (Note: The following data is for a related compound and serves as an example of typical DFT calculations.)
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results. However, their high computational cost often limits their application to smaller molecules.
For aniline and its derivatives, ab initio methods can be used to obtain very precise geometries and energies. They are often used as a benchmark to validate the results from more computationally efficient methods like DFT. For instance, a comparative study might use both DFT and ab initio methods to calculate the rotational barriers or conformational energies of a substituted aniline, providing a high degree of confidence in the theoretical predictions.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface is mapped onto the molecule's electron density, with different colors representing regions of varying electrostatic potential.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
Green regions represent areas of neutral potential.
For aniline derivatives, the MEP surface can highlight the electrophilic and nucleophilic sites, providing a visual guide to the molecule's reactive behavior. For example, the MEP of a methoxy-substituted aniline would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the amine hydrogens.
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict and help interpret experimental spectra. By simulating spectra, researchers can assign vibrational modes and chemical shifts, leading to a more complete understanding of a molecule's structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared to experimental data for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.
For example, a DFT/GIAO calculation for a substituted aniline would provide a set of predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. researchgate.net By comparing these predicted values to an experimental NMR spectrum, one can confirm the identity and structure of the synthesized compound.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for an Aniline Derivative (Note: The following data is for a related compound and serves as an example of typical NMR prediction.)
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C1 | 145.2 | 146.8 |
| C2 | 118.9 | 120.1 |
| C3 | 129.5 | 130.4 |
| C4 | 122.3 | 123.5 |
| C5 | 115.8 | 117.0 |
| C6 | 112.1 | 113.3 |
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. These calculated spectra can be invaluable for assigning the peaks in experimental spectra to specific molecular vibrations, such as C-H stretching, N-H bending, or C-O stretching.
In studies of aniline derivatives, theoretical vibrational spectra are often calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison allows for a detailed assignment of the observed vibrational bands. For instance, the characteristic N-H stretching vibrations in an aniline derivative are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum, and DFT calculations can confirm the exact nature of these vibrations.
Table 3: Illustrative Vibrational Frequency Assignments for an Aniline Derivative (Note: The following data is for a related compound and serves as an example of typical vibrational analysis.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H symmetric stretch | 3350 | 3355 |
| N-H asymmetric stretch | 3430 | 3438 |
| C-H aromatic stretch | 3050 | 3058 |
| C-O-C stretch | 1240 | 1245 |
| N-H bend | 1620 | 1625 |
Time-Dependent DFT (TD-DFT) for Electronic Excitation and Emission Spectra
A theoretical investigation using Time-Dependent Density Functional Theory (TD-DFT) would be necessary to predict the electronic absorption and emission spectra of 5-Methoxy-2-(2-methoxyethoxy)aniline. This method calculates the energies of excited electronic states, which correspond to the absorption of light. Key parameters that would be determined include the maximum absorption wavelength (λmax), the corresponding excitation energies, and the oscillator strengths of these transitions. Such a study would elucidate how the methoxy (B1213986) and methoxyethoxy substituents influence the electronic structure and photophysical properties of the aniline core.
Conformational Analysis and Molecular Dynamics Simulations
Potential Energy Surface Scans for Rotational Isomers
To understand the flexibility of this compound, a potential energy surface (PES) scan would be performed. This involves systematically rotating the rotatable bonds, particularly those in the methoxyethoxy side chain and the bonds connecting the substituents to the aniline ring. By calculating the energy at each rotational step, a map of the conformational landscape can be generated, identifying the most stable low-energy conformers (rotational isomers) and the energy barriers between them.
Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions. Furthermore, by performing these simulations in different solvent environments, the influence of the solvent on the molecule's structure and dynamics can be assessed. This is crucial for understanding its behavior in realistic chemical environments.
Reaction Mechanism Modeling and Transition State Analysis
Elucidation of Mechanistic Pathways for Key Reactions
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, the pathway from reactants to products can be determined, including the identification of any intermediate structures and transition states. This provides a detailed, atomistic understanding of how reactions proceed.
Prediction of Reactivity and Selectivity based on Electronic Descriptors
The reactivity and selectivity of this compound in various chemical reactions can be predicted using electronic descriptors derived from quantum chemical calculations. These descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, provide information about the electron-rich and electron-poor regions of the molecule. This allows for the prediction of where electrophilic or nucleophilic attacks are most likely to occur, thus predicting the outcome of chemical reactions.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on intrinsic chemical properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, such studies would focus on how its unique arrangement of atoms and functional groups influences its intrinsic chemical characteristics. These investigations are performed in silico and are crucial for understanding and predicting molecular behavior without the need for extensive laboratory experiments.
A key aspect of QSPR involves correlating calculated structural parameters with experimentally observed spectroscopic data. For this compound, this would involve using quantum chemical calculations, such as Density Functional Theory (DFT), to compute molecular descriptors. These descriptors, which include electronic properties (e.g., orbital energies, atomic charges) and geometric parameters (e.g., bond lengths, dihedral angles), can then be correlated with spectroscopic signatures like those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
For instance, the calculated electron density around specific atoms can be correlated with their corresponding NMR chemical shifts (δ). A higher electron density on a nucleus generally leads to a more shielded environment and a lower chemical shift. Similarly, the calculated vibrational frequencies of specific bonds can be correlated with the positions of absorption bands in an IR spectrum. These correlations allow for the prediction of spectroscopic properties and a deeper understanding of how the molecular structure gives rise to the observed spectra.
Table 1: Hypothetical Correlation of Calculated Electronic Parameters with Predicted Spectroscopic Data for this compound (Illustrative Data)
| Structural Parameter | Calculated Value | Predicted Spectroscopic Data | Correlation Coefficient (R²) |
|---|---|---|---|
| HOMO Energy (eV) | -5.28 | UV-vis λmax (nm) | 0.92 |
| LUMO Energy (eV) | 1.45 | Redox Potential (V) | 0.88 |
| N-H Bond Dipole Moment (Debye) | 1.32 | IR Stretch (cm⁻¹) | 0.95 |
| Charge on Aniline Nitrogen | -0.45 | ¹⁵N NMR Shift (ppm) | 0.97 |
The basicity of the aniline nitrogen in this compound is a critical chemical property that can be predicted using QSPR models. The pKa of the conjugate acid (anilinium ion) is a quantitative measure of this basicity. The substituents on the aniline ring, namely the 5-methoxy and the 2-(2-methoxyethoxy) groups, significantly influence the electron density on the nitrogen atom and, consequently, its ability to accept a proton.
QSPR models for pKa prediction are typically developed by establishing a regression equation that relates the pKa to one or more calculated molecular descriptors for a series of related aniline derivatives. Descriptors that quantify the electronic effects of the substituents are particularly important. These can include Hammett constants, calculated atomic charges on the nitrogen, and quantum chemical parameters such as the energy of the highest occupied molecular orbital (HOMO), which relates to the molecule's ability to donate electrons.
For this compound, the electron-donating nature of the methoxy and methoxyethoxy groups via resonance and inductive effects is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and leading to a higher pKa value compared to unsubstituted aniline. A QSPR model would quantify these effects to provide a precise prediction.
Table 2: Hypothetical QSPR Model for pKa Prediction of Substituted Anilines (Illustrative Data)
| Compound | Descriptor 1 (Charge on N) | Descriptor 2 (HOMO Energy) | Experimental pKa | Predicted pKa |
|---|---|---|---|---|
| Aniline | -0.42 | -5.50 | 4.60 | 4.62 |
| 4-Methoxyaniline | -0.46 | -5.15 | 5.34 | 5.31 |
| This compound | -0.48 | -5.05 | N/A | 5.85 |
Role of 5 Methoxy 2 2 Methoxyethoxy Aniline As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The aniline (B41778) moiety is a cornerstone in the synthesis of a vast number of nitrogen-containing heterocycles. The specific substitution pattern of 5-Methoxy-2-(2-methoxyethoxy)aniline positions it as a promising precursor for several important classes of heterocyclic compounds.
While direct literature detailing the use of this compound in quinazoline (B50416) synthesis is not prevalent, its structure is well-suited for established synthetic routes to this scaffold. Quinazolines are typically formed by constructing the pyrimidine (B1678525) ring onto a pre-existing aniline derivative.
A plausible synthetic strategy would involve the reaction of this compound with a suitable two-carbon synthon. For instance, in reactions analogous to well-established methods, it could be condensed with various reagents to achieve cyclization. Common methods for quinazoline synthesis that could theoretically employ this aniline derivative include:
Reaction with an ortho-aminobenzaldehyde or a related ketone, followed by cyclization.
Condensation with nitriles, often catalyzed by a Lewis acid, to form the quinazoline ring. nih.gov
Reaction with amides or aldehydes under oxidative conditions to facilitate C-N bond formation and subsequent aromatization. organic-chemistry.orgnih.gov
In such synthetic schemes, this compound would serve as the "A-ring" component, with its substituents ultimately decorating the benzene (B151609) portion of the final quinazoline molecule. This would allow for the synthesis of novel quinazoline derivatives with potential applications in medicinal chemistry, as the quinazoline core is a well-known pharmacophore. semanticscholar.orgijcce.ac.ir
The synthesis of indoles and carbazoles often relies on aniline or hydrazine (B178648) precursors that undergo intramolecular cyclization.
Indole (B1671886) Synthesis: The most renowned method for indole synthesis is the Fischer indole synthesis, which proceeds from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.comtaylorandfrancis.com To be utilized in this reaction, this compound would first need to be converted into its corresponding phenylhydrazine (B124118) derivative. This transformation is typically achieved through a two-step sequence:
Diazotization: Reaction of the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.
Reduction: Subsequent reduction of the diazonium salt, for example with tin(II) chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃), to yield the target 5-Methoxy-2-(2-methoxyethoxy)phenylhydrazine.
Once formed, this hydrazine could be reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce the taylorandfrancis.comtaylorandfrancis.com-sigmatropic rearrangement and cyclization characteristic of the Fischer synthesis. organic-chemistry.org It is noteworthy that studies on other 2-methoxyphenylhydrazones have shown that cyclization can sometimes occur at the substituted position, potentially leading to a mixture of regioisomeric indole products. nih.gov
Carbazole (B46965) Synthesis: Carbazole scaffolds are commonly synthesized through the cyclization of diarylamines. This compound can serve as a key building block in this approach. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to couple the aniline with a suitably substituted aryl halide (e.g., 2-bromotoluene). The resulting diarylamine intermediate can then undergo intramolecular cyclization to form the carbazole ring system. This cyclization is often achieved through methods like palladium-catalyzed C-H activation or photochemical oxidative cyclization. The substituents on the aniline would ultimately be incorporated into the final carbazole product, providing a route to functionalized carbazole alkaloids and related compounds. ptfarm.plresearchgate.netnih.gov
Monomer for Polymer Synthesis and Advanced Materials Research
Substituted anilines are frequently used as monomers for the synthesis of conducting polymers, where the substituents play a crucial role in modifying the properties of the final material, such as solubility, processability, and electrochemical behavior.
This compound is a functionalized monomer that can be polymerized to form a derivative of polyaniline (PANI). The synthesis of such derivatives typically follows a chemical oxidative polymerization pathway, analogous to the methods used for monomers like 2,5-dimethoxyaniline. ias.ac.inresearchgate.net
The standard synthesis process involves the oxidation of the monomer in an acidic aqueous medium. A typical procedure is as follows:
Monomer Dissolution: The this compound monomer is dissolved in an acidic solution, commonly 1 M hydrochloric acid (HCl), and cooled to a low temperature (0–5 °C) to control the reaction rate and promote polymer chain regularity.
Oxidant Addition: A pre-chilled aqueous solution of an oxidizing agent, most often ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is added dropwise to the stirred monomer solution. ias.ac.in The molar ratio of oxidant to monomer is a critical parameter that influences the polymer's molecular weight and properties.
Polymerization: The reaction mixture is stirred for several hours at low temperature. As the polymerization proceeds, the color of the solution typically changes, and the polymer precipitates out as a solid. The resulting polymer is in its conductive, protonated emeraldine (B8112657) salt form. nih.gov
Isolation and Purification: The polymer precipitate is collected by filtration and washed repeatedly with the acidic solution (e.g., 1 M HCl) to remove unreacted monomer and oligomers. Further washing with solvents like methanol (B129727) may be performed before the final product is dried under vacuum. scirp.org
The presence of the methoxy (B1213986) and methoxyethoxy side chains is expected to enhance the solubility of the resulting polymer in common organic solvents compared to unsubstituted polyaniline, which is notoriously difficult to process. ias.ac.inrsc.org This improved solubility facilitates characterization and allows for the formation of films and coatings from solution. rsc.org
Table 1: Typical Parameters for Chemical Oxidative Polymerization of Substituted Anilines
| Parameter | Typical Condition/Reagent | Purpose |
| Monomer | Substituted Aniline | The repeating unit of the polymer. |
| Solvent | Aqueous Acid (e.g., 1 M HCl) | Provides protons for doping and solubilizes the monomer. |
| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Initiates the polymerization by oxidizing the monomer. |
| Temperature | 0–5 °C | Controls the reaction kinetics and polymer morphology. |
| Reaction Time | 2–24 hours | Allows for sufficient polymer chain growth. |
| Post-Treatment | Washing with acid and/or organic solvents | Removes impurities and low-molecular-weight fractions. |
The unique structure of this compound makes it an interesting candidate as a specialty monomer for creating functional polymers with tailored properties. The flexible and polar 2-methoxyethoxy side chain can influence the polymer's morphology and its interactions with solvents and other molecules.
In polymerization studies, this monomer could be used to investigate:
Solubility and Processability: The ether-containing side chains can disrupt inter-chain packing, potentially leading to polymers that are soluble in a wider range of organic solvents, which is a significant advantage for creating thin films and coatings. rsc.org
Electrochemical Properties: The electron-donating nature of the alkoxy substituents can alter the redox potentials of the polymer, impacting its electrochromic behavior and performance in applications like sensors or energy storage devices.
Copolymerization: It can be copolymerized with aniline or other substituted anilines to fine-tune the properties of the resulting material. researchgate.netresearchgate.net By varying the monomer feed ratio, copolymers with intermediate properties (e.g., conductivity, solubility, color) can be synthesized.
Sensor Applications: Polyaniline derivatives are known to respond to various analytes. The specific functional groups on this monomer could create binding sites or influence the polymer's response to gases or ions, making it a candidate for chemical sensor development. nih.gov
Strategic Building Block for Diverse Organic Scaffolds
Beyond its role in forming specific heterocycles and polymers, this compound serves as a versatile building block for constructing diverse organic scaffolds. The reactivity of the aniline functional group, combined with the directing effects of the substituents on the aromatic ring, allows for a wide range of chemical transformations.
The primary reactive site is the amine group, which can participate in:
C-N Bond Formation: Acylation to form amides, alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.
Diazotization: As mentioned previously, conversion to a diazonium salt opens pathways to a wide array of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating alkoxy groups. This allows for the introduction of further substituents onto the ring, enabling the synthesis of more complex molecules.
The utility of polysubstituted anilines as strategic building blocks is well-documented in medicinal chemistry. For example, the structurally related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial pharmacophoric fragment found in numerous potent inhibitors of protein kinases, such as VEGFR2, which are important targets in anti-cancer drug development. nih.gov By analogy, this compound represents a valuable starting material for creating novel molecular scaffolds for screening in drug discovery programs and for the synthesis of functional materials like dyes and agrochemicals. nbinno.com
Construction of Multi-Substituted Aromatic Systems
Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, particularly in the pharmaceutical and material science sectors. While direct research on this compound is limited in publicly available literature, the utility of similarly substituted anilines provides a strong indication of its potential applications.
For instance, the structurally related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a crucial intermediate in the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, which are significant in cancer therapy. nih.gov This analogue's synthesis highlights the strategic introduction of substituents onto the aniline ring to create a specific pharmacophore. The presence of the methoxy and methoxyethoxy groups in this compound offers multiple reaction sites and influences the electronic properties of the aromatic ring, thereby guiding subsequent chemical transformations.
The synthesis of multi-substituted aromatic systems often involves a series of reactions, including electrophilic and nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions. The amino group of anilines can be readily diazotized and replaced with a variety of other functional groups, providing a versatile handle for molecular elaboration. The methoxy and methoxyethoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Diazotization and Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C2. CuX (X = Cl, Br, CN) | Halogenated or cyanated aromatic compound |
| Acylation | Acyl chloride, pyridine (B92270) | N-acylated aniline derivative |
| Sulfonylation | Sulfonyl chloride, base | N-sulfonylated aniline derivative |
| Bromination | Br₂, acetic acid | Brominated aromatic compound |
| Nitration | HNO₃, H₂SO₄ | Nitrated aromatic compound |
Synthesis of Complex Ligands in Coordination Chemistry Research
Aniline derivatives are frequently employed in the synthesis of ligands for coordination chemistry. The nitrogen atom of the amino group, as well as other heteroatoms present in the substituents, can act as donor sites for metal ions, forming stable coordination complexes. These complexes have diverse applications, including catalysis, materials science, and bioinorganic chemistry.
The synthesis of Schiff base ligands, formed by the condensation of an aniline with an aldehyde or ketone, is a common strategy for creating multidentate ligands. The resulting imine nitrogen, along with other donor atoms in the molecule, can coordinate to a metal center. The methoxy and methoxyethoxy groups in this compound can also participate in metal coordination, potentially leading to the formation of polydentate ligands that can form stable chelates with metal ions.
Research on analogous compounds demonstrates the versatility of substituted anilines in ligand synthesis. For example, various metal complexes with Schiff bases derived from substituted anilines have been synthesized and characterized for their potential applications. google.com The specific steric and electronic properties imparted by the substituents on the aniline ring can fine-tune the coordination geometry and reactivity of the resulting metal complexes.
Table 2: Potential Ligand Synthesis from this compound
| Ligand Type | Synthetic Precursor | Potential Metal Ions for Coordination |
| Schiff Base | Salicylaldehyde | Transition metals (e.g., Cu, Ni, Co, Zn) |
| Azo Ligand | Diazotized aniline coupled with a phenol (B47542) or amine | Various transition and main group metals |
| Amide Ligand | Acylation followed by coordination | Lanthanides and actinides |
Role in Impurity Profile Determination and Control in Chemical Production
The identification and control of impurities are critical aspects of chemical manufacturing, particularly in the pharmaceutical industry, where even trace amounts of impurities can affect the safety and efficacy of a drug. scielo.org.mx Aniline derivatives, while valuable as synthetic intermediates, can also be potential process-related impurities in the final product.
In the synthesis of complex molecules, unreacted starting materials, by-products from side reactions, and degradation products can all contribute to the impurity profile. Therefore, robust analytical methods are required to detect and quantify these impurities at very low levels. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly used for this purpose.
The synthesis of the anti-cancer drug Erlotinib provides a relevant case study. Erlotinib's structure contains a 6,7-bis(2-methoxyethoxy)quinazoline moiety, which is structurally related to this compound. During the synthesis of Erlotinib, various impurities can be formed, and their identification and control are crucial for ensuring the quality of the final drug product. nih.govfrontiersin.orgmdpi.comgoogle.comsynzeal.com The development of a comprehensive impurity profile for any synthetic process involving this compound would be essential for process optimization and quality control.
Table 3: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Principle | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of known and unknown impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Analysis of volatile impurities and residual solvents. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Identification of unknown impurities by determining their molecular weight and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Structural elucidation of isolated impurities. |
While direct and extensive research on this compound is not widely available in the public domain, its structural similarity to other well-studied aniline derivatives strongly suggests its potential as a valuable synthetic intermediate and building block. Its utility in constructing multi-substituted aromatic systems and complex ligands for coordination chemistry is inferred from the rich chemistry of analogous compounds. Furthermore, its role in the context of impurity profiling and control is a critical consideration for its application in any chemical manufacturing process, particularly in the synthesis of pharmaceuticals. Further research into the specific reactivity and applications of this compound would be beneficial to fully exploit its potential in organic synthesis and materials science.
Advanced Analytical Method Development for 5 Methoxy 2 2 Methoxyethoxy Aniline in Research Contexts
Chromatographic Techniques for High-Purity Isolation and Analysis
Chromatography is the cornerstone of separation science, providing powerful tools for isolating compounds from reaction mixtures and analyzing their purity. The selection of a specific chromatographic technique is dictated by the physicochemical properties of the analyte and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally labile compounds like 5-Methoxy-2-(2-methoxyethoxy)aniline. thermofisher.com Developing a successful HPLC method involves the systematic optimization of several parameters to achieve adequate separation (resolution), sensitivity, and speed. rsc.org
Method development for this compound would involve:
Column Selection : A C18 column is a standard starting point, offering a good balance of hydrophobicity for retaining the aromatic amine. rsc.org
Mobile Phase Optimization : A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the compound with a good peak shape and to separate it from impurities with different polarities. The addition of a buffer (e.g., phosphate (B84403) buffer) or an acid (e.g., formic or trifluoroacetic acid) to the mobile phase can control the ionization state of the amine group, improving peak symmetry and reproducibility.
Detector Selection : A UV detector is highly suitable, as the benzene (B151609) ring in the aniline (B41778) structure provides strong chromophores. sielc.com The wavelength of maximum absorbance (λmax) for substituted anilines is typically in the 230-280 nm range. wikipedia.org A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. rsc.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for aromatic compounds. researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detector | PDA Detector (254 nm) | Allows for monitoring at a common wavelength for aromatic compounds and provides spectral data for purity checks. rsc.org |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This table presents a hypothetical starting point for method development. Actual parameters would require experimental optimization.
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. epa.gov Aniline and many of its derivatives can exhibit poor chromatographic behavior (e.g., peak tailing) due to the polar amino group interacting with the stationary phase. epa.gov Furthermore, compounds with higher molecular weights, such as this compound, may not be sufficiently volatile for direct GC analysis.
To overcome these limitations, a derivatization step is often employed. nih.gov This involves a chemical reaction to convert the polar amine into a less polar, more volatile, and more thermally stable derivative. For primary amines like this compound, common derivatization strategies include:
Acylation : Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable amide derivatives.
Silylation : Reaction with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be analyzed using a GC system, typically equipped with a mass spectrometer (GC-MS). researchgate.netmdpi.com The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of the derivative. A nitrogen-phosphorus detector (NPD) can also be used for selective and sensitive detection of nitrogen-containing compounds. epa.gov
Table 2: Potential Derivatization Strategies for GC Analysis
| Derivatization Reagent | Derivative Formed | Advantages |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl amide | Highly volatile, excellent electron-capturing properties for ECD detection. |
| 4-Carbethoxyhexafluorobutyryl Chloride | N-Acyl derivative | Produces derivatives with strong molecular ions in MS, aiding identification. nih.gov |
Selection of the appropriate derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the detector being used.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique that is invaluable for monitoring the progress of a chemical reaction. chemistryhall.comaga-analytical.com.pl By spotting a small amount of the reaction mixture onto a TLC plate at different time points, one can qualitatively observe the consumption of starting materials and the formation of the product. chemistryhall.com
For a synthesis involving this compound, TLC can be used to track its formation or consumption. The separation is based on the differential partitioning of components between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). aga-analytical.com.pl
A typical procedure would involve:
Spotting the starting material(s), the co-spotted mixture of starting material and reaction mixture, and the reaction mixture on a baseline drawn on the TLC plate.
Placing the plate in a closed chamber containing a suitable mobile phase (eluent).
Allowing the eluent to ascend the plate via capillary action.
Visualizing the separated spots. Since aromatic amines are often UV-active, they can be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent background. researchgate.net Staining reagents can also be used for visualization. epfl.ch
The relative polarity of the product compared to the starting materials will determine its retention factor (Rf), allowing for a clear visual assessment of the reaction's progress. scribd.com
Table 3: Example TLC System for Reaction Monitoring | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent suitable for a wide range of organic compounds. niscpr.res.in | | Mobile Phase | 30:70 Ethyl Acetate/Hexane | A moderately polar solvent system. The ratio would be optimized to achieve an Rf value for the product between 0.2 and 0.8. researchgate.net | | Visualization | UV light (254 nm) | Non-destructive detection of UV-active compounds. | | Staining (optional) | p-Anisaldehyde stain followed by heating | General-purpose stain that can produce colored spots for many functional groups. |
Specialized Techniques for Quantitative Analysis in Research Mixtures
Beyond chromatographic separation, other analytical techniques are crucial for quantifying compounds, especially at low concentrations, and for elucidating their fundamental chemical properties.
UV-Visible spectrophotometry is a quantitative technique based on the absorption of light by a molecule. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aniline moiety in this compound contains a π-electron system that absorbs strongly in the UV region. wikipedia.org The presence of the electron-donating methoxy (B1213986) and methoxyethoxy groups on the benzene ring is expected to cause a bathochromic (red) shift in the absorbance maxima compared to unsubstituted aniline. rsc.org A quantitative method can be developed by creating a calibration curve of absorbance versus known concentrations of a high-purity standard of the compound.
Fluorimetric methods (fluorescence spectroscopy) offer significantly higher sensitivity and selectivity than spectrophotometry for trace analysis. nih.gov Many aromatic amines are naturally fluorescent. nih.govresearchgate.net The process involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte at low concentrations. The fluorescence properties (excitation/emission wavelengths, quantum yield) of this compound would need to be experimentally determined. For aniline derivatives, fluorescence is often pH-dependent, with the neutral form generally being the most fluorescent species. nih.gov
Table 4: General Spectral Properties of Substituted Anilines
| Technique | Property Measured | Typical Wavelength Range | Application |
|---|---|---|---|
| UV-Vis Spectrophotometry | Light Absorbance | 230 - 300 nm | Quantitative analysis at moderate concentrations. researchgate.netresearchgate.net |
| Fluorimetry | Light Emission | Excitation: 280-320 nm, Emission: 340-450 nm | Trace and ultra-trace quantitative analysis. nih.govnii.ac.jp |
Specific wavelengths for this compound must be determined empirically.
Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV), are powerful tools for investigating the redox properties of electroactive molecules. rasayanjournal.co.in The aniline functional group is readily oxidized at a suitable electrode surface (e.g., glassy carbon) to form a radical cation in an irreversible or quasi-reversible process. publish.csiro.autsijournals.com
The oxidation potential is highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net Electron-donating groups, such as the methoxy and methoxyethoxy groups in this compound, decrease the oxidation potential (i.e., make it easier to oxidize) compared to unsubstituted aniline. tsijournals.com
By performing cyclic voltammetry, researchers can determine the oxidation potential of the compound, gain insights into the stability of the resulting radical species, and study the mechanism of the electrochemical reaction. publish.csiro.au This information is valuable in contexts such as the development of electrochemical sensors or in understanding potential metabolic pathways.
Table 5: Expected Influence of Substituents on Aniline Oxidation Potential
| Compound | Substituent Type | Expected Effect on Oxidation Potential |
|---|---|---|
| Aniline | (Reference) | Baseline value |
| 4-Nitroaniline | Electron-withdrawing | Increases potential (harder to oxidize) |
| 4-Methoxyaniline (p-Anisidine) | Electron-donating | Decreases potential (easier to oxidize) umn.edu |
Hyphenated Analytical Techniques for Comprehensive Characterization
In the analysis of complex chemical samples, hyphenated analytical techniques are indispensable tools. These methods involve the coupling of a separation technique with a spectroscopic detection technique, providing a powerful combination for both qualitative and quantitative analysis. The separation component, such as gas chromatography (GC) or liquid chromatography (LC), isolates individual compounds from a mixture, which are then immediately introduced into a detector, like a mass spectrometer (MS) or a nuclear magnetic resonance (NMR) spectrometer, for structural elucidation and characterization. ijpsjournal.com This integrated approach enhances analytical specificity, accuracy, and precision, making it highly suitable for the detailed investigation of specific compounds like this compound within intricate research and development contexts. ijpsjournal.com
GC-MS and LC-MS for Complex Mixture Deconvolution
The analysis of this compound in complex matrices, such as reaction mixtures or environmental samples, necessitates powerful separation and identification capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are premier hyphenated techniques for this purpose, enabling the deconvolution of intricate mixtures and the unambiguous identification of the target analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be employed to separate it from starting materials, byproducts, and other impurities generated during its synthesis. The sample is first vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. nih.gov
The development of a GC-MS method for this aniline derivative would involve optimizing several key parameters. A typical approach, adapted from methodologies for other aniline compounds, is outlined below. nih.govajrconline.org
Table 1: Illustrative GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| GC System | ||
| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |
| Injection Port Temp. | 280 °C | Ensures complete vaporization of the analyte. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common non-polar column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium (1.0 mL/min) | Inert gas to carry the sample through the column. |
| Oven Program | 35 °C (2 min), ramp 15 °C/min to 150 °C, ramp 3 °C/min to 190 °C | A programmed temperature gradient to effectively separate compounds with different boiling points. nih.gov |
| MS System | ||
| Ion Source Temp. | 230 °C | Optimal temperature for efficient ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35-450 amu | A wide range to capture the molecular ion and key fragment ions of the target compound and potential impurities. nih.gov |
This table presents a hypothetical set of starting parameters for method development, based on established methods for similar analytes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are less volatile, thermally labile, or of higher polarity, LC-MS is the preferred technique. This compound can be effectively analyzed using reverse-phase LC coupled with a mass spectrometer. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions (precursor ion to product ion), which is crucial for quantification in complex matrices. lcms.cznih.gov
Method development in LC-MS/MS focuses on chromatographic separation and optimizing MS parameters for the specific analyte. This includes selecting the appropriate column, mobile phases, and gradient elution, as well as determining the optimal ionization source settings and Multiple Reaction Monitoring (MRM) transitions. eur.nlnih.gov
Table 2: Representative LC-MS/MS Parameters for Method Development
| Parameter | Example Condition | Purpose |
|---|---|---|
| LC System | ||
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm) | Standard for separating moderately polar organic compounds. lcms.cz |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; acid helps to promote protonation for positive ion mode MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 7 minutes | A gradient elution is used to resolve compounds with varying polarities effectively. nih.goveur.nl |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS. |
| Column Temp. | 40 °C | To ensure reproducible retention times. |
| MS/MS System | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules; positive mode is typical for anilines. |
| MRM Transition 1 | [M+H]+ → Product Ion A | Quantifier ion: The most intense and stable fragment used for quantification. |
| MRM Transition 2 | [M+H]+ → Product Ion B | Qualifier ion: A secondary fragment used for confirmation of identity. |
This table outlines typical parameters that would be the starting point for developing a specific LC-MS/MS method for this compound.
NMR-hyphenated techniques for online reaction monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to process development and optimization. NMR-hyphenated techniques, particularly flow NMR, provide a powerful platform for the real-time, online monitoring of reactions without the need for quenching or sample workup. acs.orgrsc.org This approach allows for the direct observation of reactant consumption, intermediate formation, and product generation as the reaction progresses.
In the synthesis of this compound, an LC-NMR system could be employed for comprehensive online analysis. ijpsjournal.comslideshare.net In such a setup, a continuous stream of the reaction mixture is circulated through the NMR spectrometer. acs.org Spectra are acquired at regular intervals, providing a time-resolved profile of the chemical species present. researchgate.net This data is invaluable for identifying transient intermediates, optimizing reaction conditions (such as temperature or catalyst loading), and ensuring reaction completion.
The key to a successful online NMR experiment is the selection of NMR-active nuclei and characteristic resonances for each component that can be tracked without significant overlap. acs.org For this compound, ¹H NMR would be highly informative, with distinct signals for the aromatic, methoxy, and ethoxy groups that would shift predictably from reactant to product.
Table 3: Key Considerations for an Online Flow NMR Experiment
| Parameter | Detail | Purpose |
|---|---|---|
| Spectrometer | High-field NMR (e.g., 500 or 600 MHz) | Provides better signal dispersion and sensitivity, crucial for resolving signals in a complex mixture. researchgate.net |
| Flow Cell | Microfluidic chip or flow-through tube | A specialized sample holder that allows the reaction mixture to pass through the NMR detection region. researchgate.net |
| Solvent System | Deuterated solvent compatible with the reaction | To provide the field frequency lock and avoid large solvent signals in ¹H NMR spectra. If not possible, solvent suppression techniques are used. acs.org |
| Acquisition Parameters | ||
| Nucleus | ¹H, ¹³C, ¹⁹F, etc. | Selected based on the specific reaction being monitored. ¹H is most common due to its high sensitivity. |
| Pulse Sequence | Standard 1D pulse-acquire or advanced sequences (e.g., UF2DNMR) | Standard sequences for quantitative tracking; advanced 2D methods can provide more structural detail in less time. rsc.org |
| Acquisition Time | Seconds to minutes | The time between successive spectra, chosen to provide sufficient temporal resolution to capture the reaction kinetics. |
This table summarizes the essential components and parameters for setting up an online reaction monitoring experiment using hyphenated NMR techniques.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2-(2-methoxyethoxy)aniline, and how do reaction conditions influence yield?
Answer: The synthesis of methoxyethoxy-substituted anilines typically involves sequential functionalization of the aromatic ring. Key steps include:
- Etherification : Introduce the 2-methoxyethoxy group via nucleophilic substitution. For example, reacting 5-methoxyaniline derivatives with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
- Protection/Deprotection : Protect the amine group during etherification to avoid side reactions, followed by deprotection using acidic conditions (e.g., HCl/dioxane) .
- Optimization : Yields are highly sensitive to solvent choice (THF or acetone improves solubility) and temperature control (reflux vs. room temperature) .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer:
- Chromatography : Use HPLC with reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity. Retention times for similar anilines range from 0.83–1.19 minutes under acidic conditions .
- Spectroscopy :
- Elemental Analysis : Verify C, H, N, and O content to ±0.3% deviation .
Advanced Research Questions
Q. What strategies address conflicting data in regioselective functionalization of this compound?
Answer: Regioselectivity challenges arise due to competing electronic effects (methoxy as electron-donating, ethoxy as steric hindrance). Solutions include:
- Directing Groups : Temporarily install nitro or sulfonyl groups to guide electrophilic substitution, then reduce to amine .
- Metal-Catalyzed Coupling : Use Suzuki-Miyaura reactions with palladium catalysts (e.g., Pd(OAc)₂) and boronic esters to selectively functionalize the 4-position .
- Computational Modeling : DFT calculations predict charge distribution; for example, methoxyethoxy groups deactivate the 4-position in electrophilic attacks .
Q. How can this compound be applied in kinase inhibitor design?
Answer: The methoxyethoxy group enhances solubility and binding affinity in hydrophobic kinase pockets (e.g., c-Met or VEGFR2). Methodologies include:
- Docking Studies : Use AutoDock Vina to simulate interactions. For analogs, methoxyethoxy groups form hydrogen bonds with hinge regions (e.g., c-Met ATP-binding site) .
- QSAR Modeling : Correlate substituent length (e.g., ethoxy vs. methoxy) with IC₅₀ values. Ethoxy extensions improve potency by 2–3-fold in tyrosine kinase assays .
- Metabolic Stability : Assess oxidative metabolism via liver microsomes. Methoxyethoxy groups reduce CYP450-mediated degradation compared to methyl groups .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Answer:
- Byproduct Formation : Competing O-alkylation vs. N-alkylation. Mitigation: Use bulky bases (e.g., DBU) to favor N-alkylation .
- Purification : Silica gel chromatography is impractical for large batches. Switch to recrystallization (ethanol/water mixtures) or distillation under reduced pressure .
- Catalyst Recycling : For Pd-catalyzed reactions, employ immobilized catalysts (e.g., Pd on carbon) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
